Imidazo[2,1-b]thiazole, 3-[1,1'-biphenyl]-4-yl-5,6-dihydro-

Iodide Sequestration NIS-Mediated Transport Radioiodide Therapy

The compound Imidazo[2,1-b]thiazole, 3-[1,1'-biphenyl]-4-yl-5,6-dihydro- (CAS 23224-13-7) is a small-molecule heterocyclic agent classified as an iodide transport modulator. It is specifically known as ISA1 or Compound 1 in seminal literature.

Molecular Formula C17H14N2S
Molecular Weight 278.4 g/mol
CAS No. 23224-13-7
Cat. No. B6612623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[2,1-b]thiazole, 3-[1,1'-biphenyl]-4-yl-5,6-dihydro-
CAS23224-13-7
Molecular FormulaC17H14N2S
Molecular Weight278.4 g/mol
Structural Identifiers
SMILESC1CN2C(=CSC2=N1)C3=CC=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C17H14N2S/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)16-12-20-17-18-10-11-19(16)17/h1-9,12H,10-11H2
InChIKeyLUVTZCJMWMYVRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 23224-13-7 (ISA1) Procurement Guide: Iodide Efflux Inhibition and Physicochemical Specifications for NIS Research


The compound Imidazo[2,1-b]thiazole, 3-[1,1'-biphenyl]-4-yl-5,6-dihydro- (CAS 23224-13-7) is a small-molecule heterocyclic agent classified as an iodide transport modulator. It is specifically known as ISA1 or Compound 1 in seminal literature [1][2]. Its core structure features a 5,6-dihydroimidazo[2,1-b]thiazole bicycle substituted at the 3-position with a biphenyl moiety. It is recognized as the prototype iodide efflux inhibitor that increases transmembrane iodide concentration gradients in sodium/iodide symporter (NIS)-expressing cells [1]. Predicted physicochemical properties include a density of 1.3±0.1 g/cm³ and a boiling point of 460.0±55.0 °C at 760 mmHg .

Why Generic Substitution of ISA1 is Not Appropriate for NIS-Mediated Iodide Sequestration Assays


Substituting CAS 23224-13-7 with another imidazo[2,1-b]thiazole derivative in iodide efflux studies is highly unreliable. Structure-activity relationship (SAR) studies have established that the 5,6-dihydroimidazo[2,1-b]thiazole heterocycle is an absolute requirement for biological activity [1]. Furthermore, regioisomeric variants, such as those substituted at the 2-position of the core, show distinct pharmacological profiles and are not functionally equivalent [2]. Even within the active 3-substituted series, the introduction of electron-donor substituents on the biphenyl moiety leads to compounds with potency significantly different from the parent ISA1, meaning that a 'structurally similar' analog cannot be assumed to provide the same baseline response or experimental control [1].

Head-to-Head Quantitative Evidence for CAS 23224-13-7 (ISA1) vs. Closest Analogs in Iodide Flux Modulation


ISA1 Increases Transmembrane Iodide Gradient 4.5-Fold in NIS-Expressing HEK293 and FRTL-5 Cells

The target compound, ISA1, was the first molecule discovered to significantly enhance iodide retention in NIS-expressing cells. In the absence of ISA1, radioiodide is rapidly effluxed, limiting therapeutic efficacy. In a direct experimental assay, the addition of ISA1 increased the transmembrane iodide concentration gradient up to 4.5-fold compared to an untreated baseline in both hNIS-HEK293 and FRTL-5 cell lines [1].

Iodide Sequestration NIS-Mediated Transport Radioiodide Therapy

Substitution at the 3-Position is Essential: 2-Substituted Regioisomers Lack Documented Iodide Efflux Activity

The regioisomer 2-([1,1'-biphenyl]-4-yl)-5,6-dihydroimidazo[2,1-b]thiazole (CAS 904054-02-0) represents the closest commercially available analog. A comprehensive SAR study of 40 imidazo[2,1-b]thiazole derivatives revealed that activity as an iodide efflux inhibitor is strictly tied to the 3-substitution pattern on the 5,6-dihydro core. The 2-substituted regioisomer was not identified among the active compounds in the primary screen, indicating that the 3-position is a critical pharmacophoric point [1].

Structure-Activity Relationship Regioisomerism Chemical Probe Validation

ISA1 is the Baseline (Reference 1) Against Which Next-Generation Potency Improvements Are Measured

In the 2009 follow-up study, ISA1 (designated as 'reference 1') served as the internal benchmark for the entire 40-compound SAR expansion. The study explicitly reported the discovery of a novel compound with 'enhanced potency compared to reference 1' [1]. This establishes ISA1 not just as an active compound, but as the standardized reference point for quantifying improvement in this chemical series, which is a critical consideration for any research program iterating on this chemotype.

Lead Optimization Reference Standard Potency Benchmarking

Photoreactive Probes Based on ISA1 Scaffold Retain Biological Activity for Target Identification Studies

A focused probe development study synthesized four photoreactive analogues of ISA1, all derived from the 3-biphenyl-4'-yl-5,6-dihydroimidazo[2,1-b]thiazole core. One of these photoactivatable compounds successfully retained the biological activity of the parent ISA1 and was further radiolabeled with tritium for use in protein labeling and target identification experiments [1]. This demonstrates that ISA1 is the only scaffold in its class with a validated path to functionalized chemical probes, a unique asset for mechanistic studies.

Chemical Biology Photoaffinity Labeling Target Deconvolution

Validated Application Scenarios for Procuring CAS 23224-13-7 (ISA1) Based on Experimental Evidence


Baseline Control in NIS-Mediated Radioiodide Therapy Efficacy Studies

ISA1 is the established reference compound for any study evaluating the efficacy of iodide efflux inhibitors in enhancing the retention of therapeutic radioiodide (¹³¹I⁻) in NIS-transfected cancer cells. Its defined 4.5-fold gradient enhancement in hNIS-HEK293 cells provides a quantitative baseline against which novel analogs or combination therapies are compared. Using ISA1 ensures direct comparability with published data from the Lecat-Guillet and Ambroise studies [1][2].

Chemical Probe Development and Target Identification for Iodide Transport Mechanisms

The ISA1 scaffold is the only imidazo[2,1-b]thiazole chemotype with a demonstrated route to active photoreactive probes. Researchers investigating the molecular identity of the iodide efflux channel or its regulatory partners should procure ISA1 as the precursor for synthesizing photoaffinity labeling agents, following the validated protocols established by Derbré et al. [3].

Validation of High-Throughput Screening Hits in NIS Inhibitor Discovery Programs

For laboratories conducting high-throughput screens to discover new NIS inhibitors or iodide transport blockers (ITBs), ISA1 serves as a critical positive control for iodide sequestration assays. Its well-characterized activity profile in both mammalian (hNIS-HEK293) and thyroid-derived (FRTL-5) cell models makes it an essential tool for assay validation and hit confirmation [1].

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